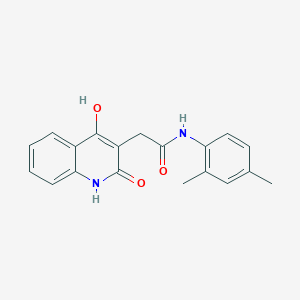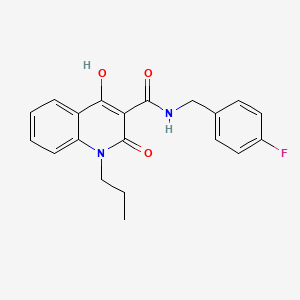
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, also known as FQ-1, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of topoisomerase II, which is a key enzyme involved in DNA replication and repair. Specifically, this compound binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is similar to that of other quinoline derivatives, such as the widely used anticancer drug etoposide.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of topoisomerase II, this compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to activate the caspase cascade, a series of proteolytic enzymes that play a key role in the initiation and execution of apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide for lab experiments is its potent inhibitory activity against topoisomerase II. This makes it a useful tool for studying the role of this enzyme in DNA replication and repair, as well as for screening potential anticancer drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of new anticancer drugs based on the structure of this compound. This could involve the synthesis of analogs with improved pharmacological properties, as well as the evaluation of this compound in combination with other anticancer agents. Another area of interest is the study of this compound's anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate to form the corresponding Schiff base, which is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the desired product. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In particular, this compound has been found to be a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. This makes this compound a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-2-11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-12-13-7-9-14(21)10-8-13/h3-10,24H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZXSIIZYBJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


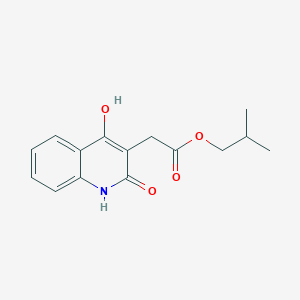




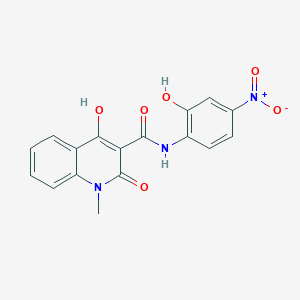
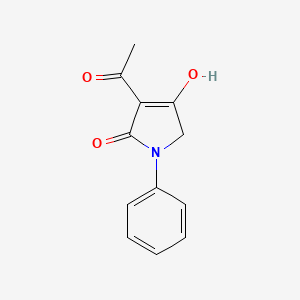
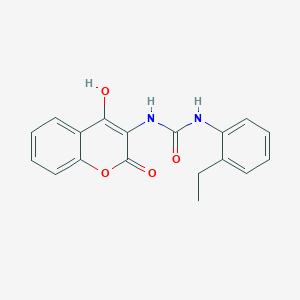
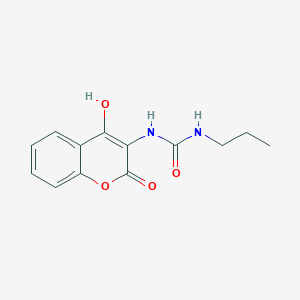
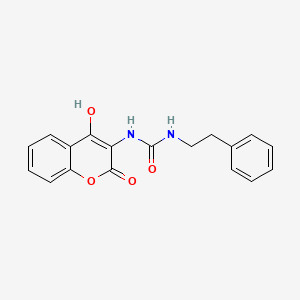
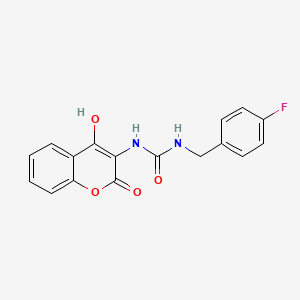
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)
